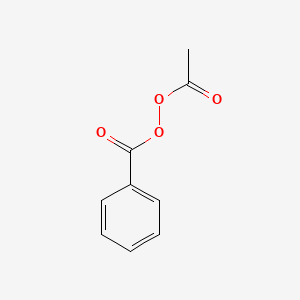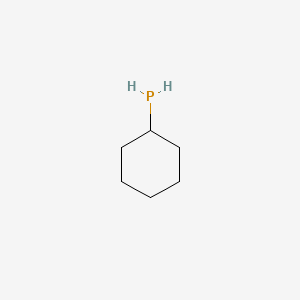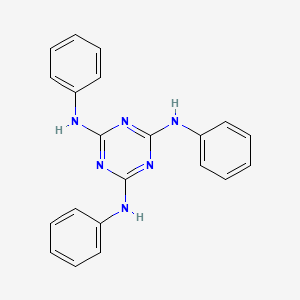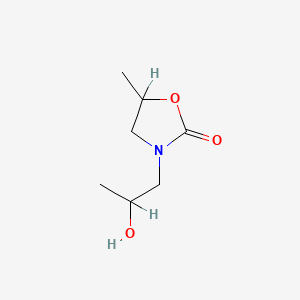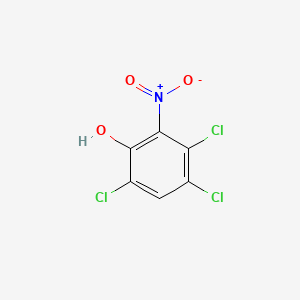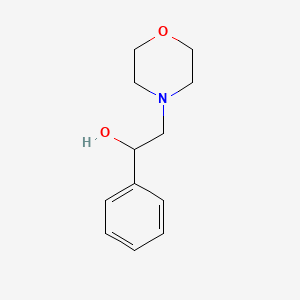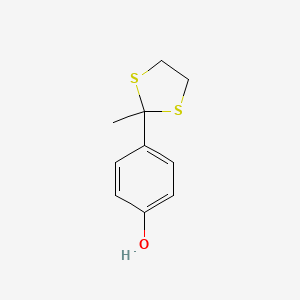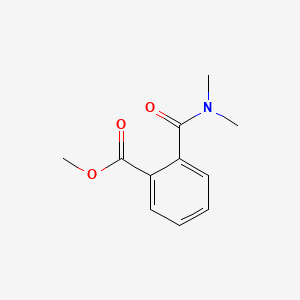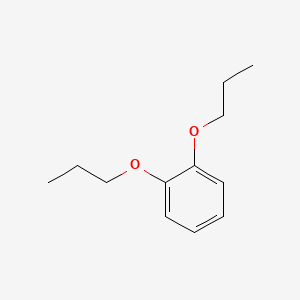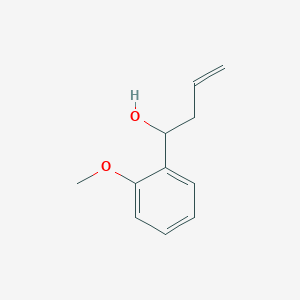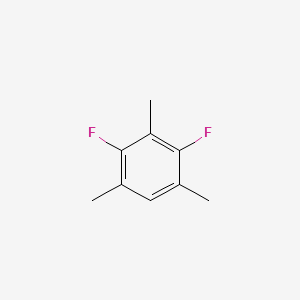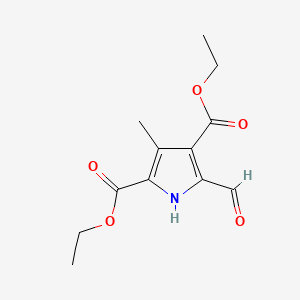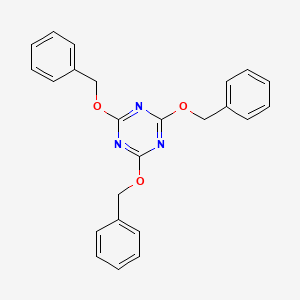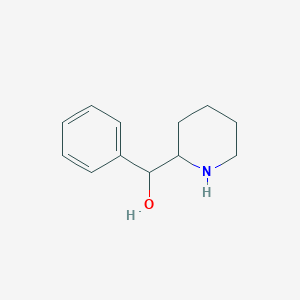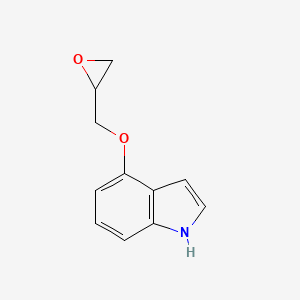
4-(Oxiranylmethoxy)-1H-indole
Descripción general
Descripción
4-(Oxiranylmethoxy)-1H-indole, also known as 4-Oxiranylmethoxy-9H-carbazole, is a chemical compound with the molecular formula C15H13NO2 . It has a molecular weight of 239.27 g/mol . This compound is related to Carvedilol, a medication used to treat high blood pressure and heart failure .
Synthesis Analysis
The synthesis of 4-(Oxiranylmethoxy)-1H-indole or similar compounds often involves the use of oxetanes . Oxetanes are four-membered cyclic ethers that have been increasingly exploited for their contrasting behaviors: their influence on physicochemical properties as a stable motif in medicinal chemistry and their propensity to undergo ring-opening reactions as a synthetic intermediate . The strain in the small ring facilitates opening with nucleophiles, rearrangements, and ring expansions .
Molecular Structure Analysis
The molecular structure of 4-(Oxiranylmethoxy)-1H-indole is characterized by a well-defined nanoscale structure . The InChI representation of the molecule is InChI=1S/C15H13NO2/c1-2-5-12-11(4-1)15-13(16-12)6-3-7-14(15)18-9-10-8-17-10/h1-7,10,16H,8-9H2 . The Canonical SMILES representation is C1C(O1)COC2=CC=CC3=C2C4=CC=CC=C4N3 .
Chemical Reactions Analysis
Oxetanes, like the one present in 4-(Oxiranylmethoxy)-1H-indole, are known for their reactivity. They can undergo ring-opening reactions, rearrangements, and ring expansions . These reactions are often used in the synthesis of complex molecules .
Aplicaciones Científicas De Investigación
Synthesis of Cinnoline Analogues
Scientific Field
Organic Chemistry
Summary
The compound is utilized in the synthesis of cinnoline analogues, which are of interest due to their potential pharmacological properties. The process involves the reaction of 4-chlorocinnoline with glycidol/sodium hydride in dry DMF .
Experimental Procedures
The synthesis begins with the preparation of the title compound by reacting 4-chlorocinnoline with glycidol/sodium hydride. The reaction is carried out in dry DMF, as other methods like treatment with epichlorohydrin or oxidation were unsuccessful .
Results
The reaction leads to aminoalcohols characterized by a high tendency to rearrange or eliminate. Detailed multinuclear NMR studies (1H, 13C, 15N) were conducted on the products to understand their chemical environment .
Crosslinking of Collagen for Leather Production
Scientific Field
Environmental Science and Pollution Research
Summary
This application involves the synthesis and crosslinking of collagen using a derivative of the compound for developing robust metal-free leather. The study aims to replace inorganic tanning chemicals with organic alternatives .
Experimental Procedures
The compound is synthesized and then used to treat leather. The characterization of the compound and the treated leather is performed using FTIR, ESI-MS, and NMR spectroscopy. SEM analysis is also conducted to observe the distribution pattern of the collagen .
Results
The leather treated with the synthesized compound showed comparable organoleptic and physical properties to those achieved with traditional tanning systems. The hydrothermal stability temperature of the crosslinked leather was found to be 83 ± 2 °C .
Development of Propranolol Analogues
Scientific Field
Medicinal Chemistry
Experimental Procedures
The compound undergoes nucleophilic substitution reactions with primary and secondary amines to yield new structures that are then analyzed for their potential as propranolol analogues .
Results
The products from these reactions displayed a high tendency for rearrangement and elimination, indicating a complex reactivity that requires further investigation to determine their suitability as drug candidates .
Synthesis of Polymeric Complexes
Scientific Field
Polymer Science
Summary
The compound is involved in the synthesis of novel salen/salophen capped polymeric complexes that include oxirane groups. These complexes have potential applications in various industrial processes .
Experimental Procedures
Starting with 2,4,6-trichloro-1,3,5-triazine, the compound is used to synthesize polymeric complexes. The process involves multiple steps of chlorination and amination .
Results
The resulting polymeric complexes were characterized for their potential use in industrial applications. The study focused on the synthesis and characterization rather than the practical application, leaving room for future research .
Direcciones Futuras
The future directions of research on 4-(Oxiranylmethoxy)-1H-indole or similar compounds could involve their use in biomedical applications. For instance, oxetane-containing compounds have shown great potential for a variety of biomedical applications including drug delivery, photodynamic therapy, and bioimaging .
Propiedades
IUPAC Name |
4-(oxiran-2-ylmethoxy)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-2-10-9(4-5-12-10)11(3-1)14-7-8-6-13-8/h1-5,8,12H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTWQPSSVUYPWOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC=CC3=C2C=CN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90956744 | |
| Record name | 4-[(Oxiran-2-yl)methoxy]-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90956744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Oxiranylmethoxy)-1H-indole | |
CAS RN |
35308-87-3 | |
| Record name | 4-(2-Oxiranylmethoxy)-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35308-87-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Oxiranylmethoxy)-1H-indole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035308873 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-[(Oxiran-2-yl)methoxy]-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90956744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(oxiranylmethoxy)-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.719 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

